molecular formula C6H4Cl2O2 B146588 2,5-Dichlorohydroquinone CAS No. 824-69-1

2,5-Dichlorohydroquinone

Cat. No. B146588
CAS RN: 824-69-1
M. Wt: 179 g/mol
InChI Key: AYNPIRVEWMUJDE-UHFFFAOYSA-N
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Description

2,5-Dichlorohydroquinone is a derivative of hydroquinone with two chlorine atoms substituted at the 2 and 5 positions of the benzene ring. It is a compound of interest due to its potential applications in various chemical reactions and its role in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of 2,5-dichlorohydroquinone derivatives has been explored through various methods. For instance, the condensation of indoles with 2,5-dichlorobenzoquinone has been developed to produce 2,5-dihydroxy-3-(indol-3-yl)benzoquinones, which can be further oxidized to the desired dichloroquinone targets . Another approach involves the arylation of tetrahydroisoquinolines and isochromans via 2,3-dichloro-5,6-dicyano-1,4-benzoquinone oxidation under mild conditions, showcasing the versatility of dichloroquinone derivatives in facilitating nucleophilic addition reactions .

Molecular Structure Analysis

Ab initio and DFT calculations have been performed to investigate the molecular structure and vibrational spectra of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone, revealing that the molecule possesses C2h point group symmetry and indicating the presence of hydrogen bonding within the structure . Similarly, the structure of 2,5-diamino-3,6-dichloro-1,4-benzoquinone has been studied, showing that it forms parallel sets of conjugated strands, which could potentially facilitate charge conduction .

Chemical Reactions Analysis

The reactivity of 2,5-dichlorohydroquinone derivatives in chemical reactions is notable. For example, the synthesis of 3-indolyl-2,5-dihydroxybenzoquinones involves the acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone, followed by DDQ oxidation, highlighting the compound's utility in forming biologically relevant structures . Additionally, the formation of hydrogen-bonded donor-acceptor pairs between dipyridylacetylenes and 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone demonstrates the compound's ability to engage in supramolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dichlorohydroquinone derivatives have been characterized through various spectroscopic methods. For instance, the IR and Raman spectra of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone have been recorded, and the stability of the molecule has been analyzed using NBO analysis, revealing insights into the hyperconjugative interactions and charge delocalization within the molecule . The synthesis of complexes with transition elements, such as those with 2,5-dihydroxy-1,4-benzoquinone and chloranilic acid, further illustrates the compound's ability to form stable complexes with metals, which could have implications in materials science .

Scientific Research Applications

Environmental Remediation

2,5-Dichlorohydroquinone has been identified as a by-product in the degradation processes of certain chlorinated organic compounds, which are often targeted due to their environmental persistence and potential toxicity. For instance, during the advanced oxidation processes (AOPs) such as H2O2/UV-C, Fenton, and photo-Fenton treatments of chlorophenols, 2,5-dichlorohydroquinone is formed as an intermediate degradation product (Karci et al., 2012). In electrochemical degradation studies, 2,5-dichlorohydroquinone appears as a transient intermediate, further undergoing breakdown to less complex structures, suggesting its role in the detoxification and mineralization of hazardous compounds (Maharana et al., 2015).

Microbial Degradation Pathways

Microorganisms have evolved mechanisms to degrade and utilize various chlorinated hydroquinones, including 2,5-Dichlorohydroquinone, as part of their metabolic processes. Research on Sphingobium chlorophenolicum has revealed that dichlorohydroquinone dioxygenase plays a crucial role in the biodegradation pathways, specifically in the dehalogenation and oxidation of dichlorohydroquinones (Sun et al., 2011). These pathways are not only important for understanding the microbial degradation of pollutants but also for exploring the potential of bioremediation strategies.

Photochemical Studies

2,5-Dichlorohydroquinone has been used in photochemical studies to understand the dynamics of photochemical reactions. For example, the photoreduction of dichloroquinone in an aqueous solution was studied, and 2,5-dichlorohydroquinone was one of the products formed, demonstrating the utility of diode-array spectrophotometers in driving and detecting photochemical reactions (Lente & Espenson, 2004). This type of research provides insights into the mechanisms of photochemical processes and the fate of chlorinated compounds in the environment.

Analytical Chemistry and Kinetic Studies

In analytical chemistry and kinetic studies, 2,5-Dichlorohydroquinone often appears as a subject due to its reactivity and role in various chemical reactions. The kinetics of the reversible chain reaction between 2,5-dichloroquinone and other compounds have been studied to understand the rate constants and mechanism of such reactions (Antonov & Varlamov, 2007). These studies are crucial for developing theoretical models and practical applications in chemical synthesis and environmental science.

Safety And Hazards

2,5-DCHQ causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers One relevant paper found discusses the role of 2,5-DCHQ in the degradation of γ-hexachlorocyclohexane . The paper investigates the transformation of 2,5-DCHQ to 2-chloromaleylacetate using PcpA protein, isolated from Escherichia coli .

properties

IUPAC Name

2,5-dichlorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNPIRVEWMUJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061179
Record name 1,4-Benzenediol, 2,5-dichloro-
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,5-Dichlorohydroquinone

CAS RN

824-69-1
Record name 2,5-Dichlorohydroquinone
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Record name 2,5-Dichlorohydroquinone
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Record name 2,5-dichlorohydroquinone
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Record name 1,4-Benzenediol, 2,5-dichloro-
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Record name 2,5-DICHLOROHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
K Miyauchi, SK Suh, Y Nagata, M Takagi - Journal of bacteriology, 1998 - Am Soc Microbiol
Sphingomonas (formerly Pseudomonas)paucimobilis UT26 utilizes γ-hexachlorocyclohexane (γ-HCH), a halogenated organic insecticide, as a sole carbon and energy source. In a …
Number of citations: 128 journals.asm.org
AV Antonov, VT Varlamov - Russian Journal of Physical Chemistry A, 2007 - Springer
The paper presents the results obtained in a study of the kinetics of the reversible chain reaction between 2,5-dichloroquinone and 4-hydroxydiphenylamine (K eq = 3.2). We studied the …
Number of citations: 1 link.springer.com
AV Antonov, VT Varlamov - Russian Chemical Bulletin, 2007 - Springer
The kinetics of reversible chain reactions in quinoneimine-hydroquinone systems has first been studied for the reaction of N-phenyl-1,4-benzoquinonemonoimine with 2,5-dichloro-…
Number of citations: 4 link.springer.com
Y Nagata, K Miyauchi, SK Suh, A Futamura… - Bioscience …, 1996 - jstage.jst.go.jp
Sphingomonas paucimobilis UT26 uses y-hexachlorocyclohexane (y-HCH) as a sole source of carbon and energy. In L'T26, y—HCH is converted to 2, 5-dichlorohydroquinone (2, 5-…
Number of citations: 14 www.jstage.jst.go.jp
SY Gadomsky, VT Varlamov - Kinetics and Catalysis, 2009 - Springer
The kinetics of the reversible chain reaction between N,N′-diphenyl-1,4-benzoquinonediimine and 2,5-dichlorohydroquinone was studied in chlorobenzene at 298 and 343 K. …
Number of citations: 6 link.springer.com
T Oshima, T Nagai - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
Substituted diphenyldiazomethanes[(xC 6 H 4 ) 2 CN 2 ; x=p-OCH 3 , p-CH 3 , H, p-Cl] were found to react with 2,5-dichloro-p-benzoquinone at its conjugated C=C and C=O bonds to …
Number of citations: 8 www.journal.csj.jp
TE Machonkin, AE Doerner - Biochemistry, 2011 - ACS Publications
PcpA is an aromatic ring-cleaving dioxygenase that is homologous to the well-characterized Fe(II)-dependent catechol extradiol dioxygenases. This enzyme catalyzes the oxidative …
Number of citations: 35 pubs.acs.org
T Oshima, T Nagai - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
A kinetic study was made of the reactions of diphenyldiazomethane (DDM) with chloranil and 2,5-dichloro-p-benzoquinone (DCQ) at 30 C in 20 and 22 aprotic solvents respectively (19 …
Number of citations: 11 www.journal.csj.jp
CH Huang, FR Ren, GQ Shan, H Qin… - Chemical Research …, 2015 - ACS Publications
Halogenated quinones (XQ) are a class of carcinogenic intermediates and newly identified chlorination disinfection byproducts in drinking water. Organic hydroperoxides (ROOH) can …
Number of citations: 45 pubs.acs.org
SY Gadomsky, VT Varlamov - Russian Chemical Bulletin, 2007 - Springer
The temperature dependences of the equilibrium constant K of the reversible chain reaction of N,N′-diphenyl-1,4-benzoquinonediimine with 2,5-dichlorohydroquinone in benzene, …
Number of citations: 8 link.springer.com

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